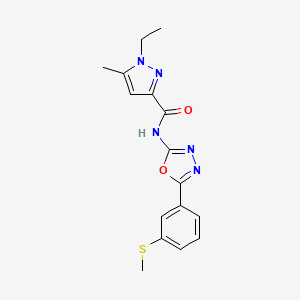
1-ethyl-5-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-5-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a synthetic compound of considerable interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 1-ethyl-5-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic synthesis:
Synthesis of 3-(methylthio)benzohydrazide from 3-(methylthio)benzoic acid and hydrazine hydrate.
Cyclization to form 5-(3-(methylthio)phenyl)-1,3,4-oxadiazole-2-thiol.
Alkylation to obtain the ethylated product.
Formation of the pyrazole ring through condensation with acetylacetone.
Final reaction with ethyl isocyanate to produce the target compound.
Industrial Production Methods: In an industrial setting, the synthesis might be optimized for yield and purity using automated systems for precise control of reaction conditions, such as temperature, pressure, and pH. Large-scale production would involve reactors and continuous flow systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The thiomethyl group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogenation reactions can introduce halogen atoms onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: Using reagents like sodium borohydride (NaBH4) or hydrogen gas with a palladium catalyst.
Substitution: Chlorinating agents like thionyl chloride (SOCl2) for introducing chlorine atoms.
Major Products:
Oxidized sulfoxide/sulfone derivatives.
Amino derivatives from nitro group reduction.
Halogenated aromatic derivatives.
科学的研究の応用
The compound finds applications in various scientific research fields due to its unique structure:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential application in studying enzyme inhibition and receptor binding due to its heterocyclic structure.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for more complex compounds.
作用機序
The mechanism by which 1-ethyl-5-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide exerts its effects is highly dependent on the context of its use. For instance:
Molecular Targets and Pathways: If it functions as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and activity. In a pharmacological context, it could bind to specific receptors, altering signal transduction pathways.
類似化合物との比較
When compared with similar compounds, such as other pyrazole or oxadiazole derivatives, 1-ethyl-5-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide exhibits unique properties due to its combined structural elements:
Similar Compounds: Examples include 1-phenyl-3-methyl-1H-pyrazole-5-carboxamide and 1,3,4-oxadiazole-2-thiol derivatives.
Each structural element of this compound offers distinct characteristics that collectively enhance its functionality and potential applications in various fields. It's a fascinating area of study with plenty more to discover!
特性
IUPAC Name |
1-ethyl-5-methyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-4-21-10(2)8-13(20-21)14(22)17-16-19-18-15(23-16)11-6-5-7-12(9-11)24-3/h5-9H,4H2,1-3H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKJZLSLNGHFGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-chloro-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide](/img/structure/B2557619.png)
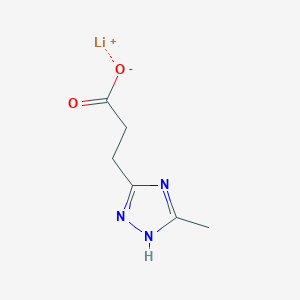
![3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2557624.png)

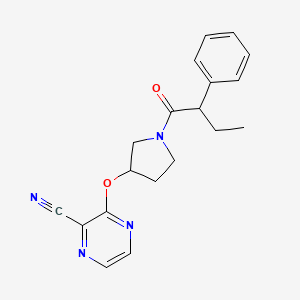
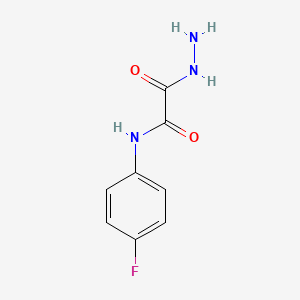
![1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2557629.png)
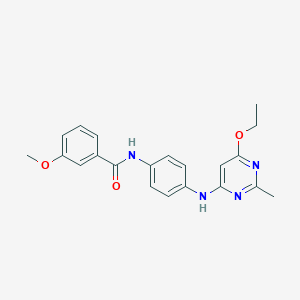
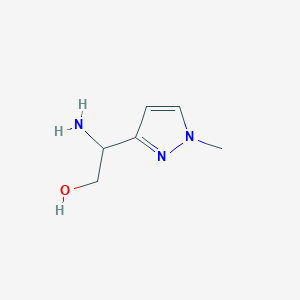
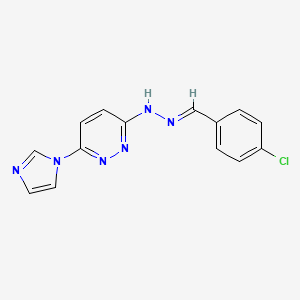
![2-{[2-(4-FLUOROPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B2557634.png)
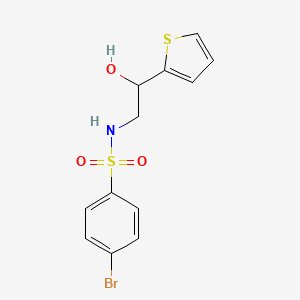
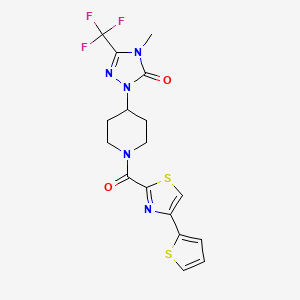
![N-cyclopentyl-4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2557639.png)
